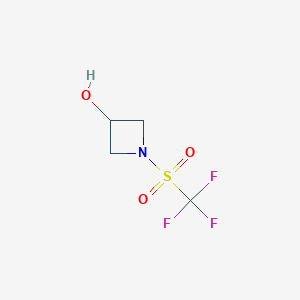
1-Trifluorometanosulfonilazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trifluoromethanesulfonylazetidin-3-ol is a chemical compound with the molecular formula C₄H₆F₃NO₃S It is known for its unique structural features, which include a trifluoromethanesulfonyl group attached to an azetidin-3-ol ring
Aplicaciones Científicas De Investigación
1-Trifluoromethanesulfonylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into target molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Trifluoromethanesulfonylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl azide with azetidin-3-ol under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is conducted at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of 1-Trifluoromethanesulfonylazetidin-3-ol may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 1-Trifluoromethanesulfonylazetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: It can react with alkenes and alkynes to form addition products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethanesulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Mecanismo De Acción
The mechanism of action of 1-Trifluoromethanesulfonylazetidin-3-ol involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group is highly electron-withdrawing, which enhances the compound’s reactivity and ability to form stable complexes with various substrates. The pathways involved in its action include nucleophilic substitution and addition reactions, which facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
Triflamides: Compounds containing the trifluoromethanesulfonyl group attached to an amide moiety.
Triflimides: Bis(trifluoromethanesulfonyl)imide derivatives known for their strong acidity and catalytic properties.
Uniqueness: 1-Trifluoromethanesulfonylazetidin-3-ol is unique due to its azetidin-3-ol ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethanesulfonyl-containing compounds and contributes to its versatility in various applications .
Propiedades
IUPAC Name |
1-(trifluoromethylsulfonyl)azetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3S/c5-4(6,7)12(10,11)8-1-3(9)2-8/h3,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSJNHGOGMOKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)



![7-fluoro-2-methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2358581.png)

![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)


![N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2358587.png)




